molecular formula C12H8O3S B2486424 3-Formylphenyl thiophene-2-carboxylate CAS No. 361367-12-6

3-Formylphenyl thiophene-2-carboxylate

Cat. No. B2486424
CAS RN: 361367-12-6
M. Wt: 232.25
InChI Key: MRHAYCPNBNXLKP-UHFFFAOYSA-N
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Description

3-Formylphenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C12H8O3S . It has a molecular weight of 232.26 . This compound is used in proteomics research .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Formylphenyl thiophene-2-carboxylate, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 3-Formylphenyl thiophene-2-carboxylate is 1S/C12H8O3S/c13-8-9-3-1-4-10 (7-9)15-12 (14)11-5-2-6-16-11/h1-8H . The InChI key is MRHAYCPNBNXLKP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

3-Formylphenyl thiophene-2-carboxylate has a molecular weight of 232.26 . The compound is used in proteomics research .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as 3-Formylphenyl thiophene-2-carboxylate, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry. For instance, they are used as corrosion inhibitors . This makes 3-Formylphenyl thiophene-2-carboxylate a potential candidate for such applications.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 3-Formylphenyl thiophene-2-carboxylate could be used in the development of new semiconducting materials.

Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Therefore, 3-Formylphenyl thiophene-2-carboxylate could potentially be used in the manufacturing of these electronic devices.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This indicates that 3-Formylphenyl thiophene-2-carboxylate could potentially be used in the development of new drugs with these properties.

Chemical Synthesis

3-Formylphenyl thiophene-2-carboxylate could be used in various chemical synthesis processes. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

The safety information available indicates that 3-Formylphenyl thiophene-2-carboxylate is an irritant . A Material Safety Data Sheet (MSDS) is available for further information .

Future Directions

Thiophene derivatives, including 3-Formylphenyl thiophene-2-carboxylate, have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and in the fabrication of organic photovoltaics . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

(3-formylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-8-9-3-1-4-10(7-9)15-12(14)11-5-2-6-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHAYCPNBNXLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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